molecular formula C12H20O10 B1253635 Maltosan CAS No. 6983-27-3

Maltosan

Cat. No. B1253635
CAS RN: 6983-27-3
M. Wt: 324.28 g/mol
InChI Key: LTYZUJSCZCPGHH-QUYVBRFLSA-N
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Description

Maltosan is a novel water-soluble polymer that has gained significant attention in the field of research and industry due to its unique physical and chemical properties. It is composed of maltose units .


Synthesis Analysis

Maltosan can be produced by biological fermentation using microorganisms such as Bacillus subtilis and Pseudomonas . The pyrolytic methods for the synthesis of levoglucosan, a 1,6-anhydro derivative of beta-D-glucopyranose, which is mainly formed by cellulose or starch pyrolysis, are also relevant .


Molecular Structure Analysis

Maltosan is a disaccharide made up of two alpha D glucose in which C1 of the first glucose unit is bonded to C4 of the second glucose unit . The bond that joins two alpha glucose units is called alpha 1,4 glycosidic linkage .


Chemical Reactions Analysis

Levoglucosan (LG) can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .


Physical And Chemical Properties Analysis

Maltosan is characterized by its branching and high molecular weight . It is a water-soluble polymer.

Scientific Research Applications

Energy Source in Protein-Free Culture

Maltosan, or maltose, has been used as an energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody . This application is interesting because the transporter for maltose in mammalian cells has not been discovered to-date. The use of maltose can theoretically increase carbohydrate content of the culture medium and decrease lactate production .

Cell Growth

Maltosan has been demonstrated to support reasonable cell growth when used in higher concentrations . This makes it a potential alternative to glucose, which is commonly used as the carbohydrate source in serum-free cell cultures .

Production of Recombinant Monoclonal Antibody

Maltosan supplementation has been evaluated in the production of a recombinant monoclonal antibody in batch and fed-batch cultures, demonstrating improvements in recombinant monoclonal antibody titer of 15% and 23% respectively .

Glycosylation Profiles Analysis

The glycosylation profiles of antibodies were analyzed when maltosan was used in the culture . This is important because mammalian cell cultures are commonly used for the manufacturing of recombinant glycoprotein products because of its ability to fold complex proteins and to add human-like glycans to glycoproteins .

Biomedical Materials Research

Maltosan has been gradually explored for functional applications in the research of biomedical materials . This includes its use for drug delivery and the detection and identification of low-abundance N-linked glycopeptides .

Targeted Delivery

Maltosan has been used as a functionalized carrier for targeted delivery . This application leverages the unique properties of maltosan to enhance the efficiency and specificity of drug delivery systems .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZUJSCZCPGHH-QUYVBRFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12878874

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin?

A1: The research found a positive correlation between the polymerization degree of malto-oligosaccharides and the adsorption capacity of the macroporous resin. This means that the resin demonstrates a higher affinity for and adsorbs larger malto-oligosaccharides (those with a higher degree of polymerization) more effectively than smaller ones [].

Q2: Can deionized water be used to elute the adsorbed polysaccharides from the macroporous resin?

A2: No, the research indicates that deionized water is not effective in eluting the adsorbed polysaccharides. Instead, 95% ethanol was found to be necessary for eluting the adsorbed polysaccharides from the macroporous resin [].

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